N-Ethoxycarbonyl-3-nitro-p-toluidine
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Overview
Description
N-Ethoxycarbonyl-3-nitro-p-toluidine is an organic compound with the molecular formula C10H12N2O4. It is also known by other names such as N-Carbethoxy-3-nitro-p-toluidine and Ethyl 4-Methyl-3-nitrophenylcarbamate . This compound is typically found in a solid state at room temperature and appears as a white to yellow to green powder or crystal .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Ethoxycarbonyl-3-nitro-p-toluidine can be synthesized through various chemical reactions. One common method involves the nitration of p-toluidine followed by the ethoxycarbonylation of the resulting nitro compound . The reaction conditions typically include the use of strong acids like sulfuric acid for nitration and ethyl chloroformate for ethoxycarbonylation .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale nitration and ethoxycarbonylation processes. These processes are optimized for high yield and purity, often exceeding 98% . The reaction conditions are carefully controlled to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N-Ethoxycarbonyl-3-nitro-p-toluidine undergoes several types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The ethoxycarbonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Reduction: Common reagents include hydrogen gas and palladium on carbon (Pd/C) as a catalyst.
Substitution: Reagents such as sodium hydroxide or other strong bases can be used to facilitate substitution reactions.
Major Products
Reduction: The major product is N-Ethoxycarbonyl-3-amino-p-toluidine.
Substitution: Depending on the substituent introduced, various derivatives of this compound can be formed.
Scientific Research Applications
N-Ethoxycarbonyl-3-nitro-p-toluidine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a reagent in biochemical assays and studies.
Medicine: It is investigated for its potential use in drug development and pharmaceutical research.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-Ethoxycarbonyl-3-nitro-p-toluidine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. These interactions can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
- N-Carbethoxy-3-nitro-p-toluidine
- Ethyl 4-Methyl-3-nitrophenylcarbamate
- N-(3-Nitro-4-methylphenyl)urethan
Uniqueness
N-Ethoxycarbonyl-3-nitro-p-toluidine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ethoxycarbonyl and nitro groups make it a versatile compound for various chemical transformations and applications .
Properties
IUPAC Name |
ethyl N-(4-methyl-3-nitrophenyl)carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O4/c1-3-16-10(13)11-8-5-4-7(2)9(6-8)12(14)15/h4-6H,3H2,1-2H3,(H,11,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSEVLTABICCPPU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=CC(=C(C=C1)C)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60408366 |
Source
|
Record name | N-Ethoxycarbonyl-3-nitro-p-toluidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60408366 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16648-53-6 |
Source
|
Record name | N-Ethoxycarbonyl-3-nitro-p-toluidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60408366 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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